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molecular formula C10H13N3O B8321972 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethylamide

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethylamide

Cat. No. B8321972
M. Wt: 191.23 g/mol
InChI Key: BPDWITZIPIOWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309248B2

Procedure details

In a 100 mL round-bottomed flask, tert-butyl 2-(ethylcarbamoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (402 mg, 1.38 mmol, Eq: 1.00) was combined with DCM (8 mL) to give a colorless solution. TFA (2 mL, 26.0 mmol, Eq: 18.8) was added and the reaction was stirred at rt for 6 h. The reaction mixture was concentrated in vacuo, saturated aqueous NaHCO3 (30 mL) was added and the resulting mixture was extracted with DCM (20 mL×3). The organic layers were dried over Na2SO4 and concentrated in vacuo to give 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethylamide as an off-white solid (210 mg), m/z=192 (M+H).
Name
tert-butyl 2-(ethylcarbamoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([CH:6]1[N:14](C(OC(C)(C)C)=O)[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH2:7]1)=[O:5])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([NH:3][C:4]([CH:6]1[NH:14][C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
tert-butyl 2-(ethylcarbamoyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Quantity
402 mg
Type
reactant
Smiles
C(C)NC(=O)C1CC=2C(=NC=CC2)N1C(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless solution
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, saturated aqueous NaHCO3 (30 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with DCM (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)NC(=O)C1CC=2C(=NC=CC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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